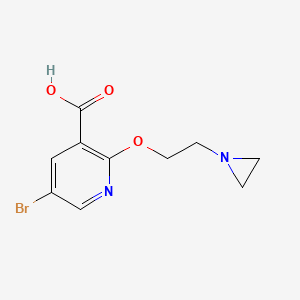
2-(2-Aziridin-1-ylethoxy)-5-bromonicotinic acid
Descripción general
Descripción
“2-(2-Aziridin-1-ylethoxy)isonicotinic acid” is a chemical compound used in various scientific research areas . It has a molecular formula of C10 H12 N2 O3 and a molecular weight of 208.217 .
Synthesis Analysis
The synthesis of aziridin-1-yl oximes, which are structurally similar to the compound you’re interested in, has been described in the literature . In 1966, Rajagopalam and Talaty carried out the synthesis of aziridin-1-yl- (aryl)methanone oximes. These were prepared by the reaction of equimolar amounts of ethylen- or propylenimine with benzonitrile N -oxides .
Molecular Structure Analysis
The molecular formula of “2-(2-Aziridin-1-ylethoxy)isonicotinic acid” is C10 H12 N2 O3 . This suggests that it contains 10 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms.
Chemical Reactions Analysis
Aziridin-1-yl oximes have been shown to be precursors to different heterocyclic compounds . Their remarkable cytotoxic activity makes them attractive as potential anticancer agents .
Physical And Chemical Properties Analysis
The molecular weight of “2-(2-Aziridin-1-ylethoxy)isonicotinic acid” is 208.217 .
Aplicaciones Científicas De Investigación
-
Polymer Chemistry
- Aziridines are used as building blocks for polyamines by anionic and cationic ring-opening polymerization .
- The polymerization of ring-strained nitrogen containing monomers, like aziridines, results in polymers with many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .
- The polymerization process involves the preparation of monomers for cationic, anionic and other polymerization mechanisms .
-
Synthesis of Chemical Compounds
- Aziridines are used in the synthesis of various chemical compounds .
- For example, (Z)-ethyl 2-(aziridin-1-yl)-2-(hydroxyimino)acetates were synthesized using (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate as a starting material, which reacted with unsubstituted or monosubstituted aziridines in the presence of triethylamine .
- Electrochemical Aziridine Synthesis
- Aziridines can be synthesized by coupling amines and alkenes via an electrogenerated dication .
- This process involves the transformation of unactivated alkenes into a metastable, dicationic intermediate that undergoes aziridination with primary amines under basic conditions .
- This new approach expands the scope of readily accessible N-alkyl aziridine products relative to those obtained through existing state-of-the-art methods .
- A key strategic advantage of this approach is that oxidative alkene activation is decoupled from the aziridination step, enabling a wide range of commercially available but oxidatively sensitive amines to act as coupling partners for this strain-inducing transformation .
-
Biological Activity
-
Difunctionalization Reactions
- Aziridines can be used in a diverse array of difunctionalization reactions using a dication pool approach .
- This approach involves the transformation of unactivated alkenes into a metastable, dicationic intermediate that undergoes aziridination with primary amines under basic conditions .
- This new approach expands the scope of readily accessible N-alkyl aziridine products relative to those obtained through existing state-of-the-art methods .
Propiedades
IUPAC Name |
2-[2-(aziridin-1-yl)ethoxy]-5-bromopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O3/c11-7-5-8(10(14)15)9(12-6-7)16-4-3-13-1-2-13/h5-6H,1-4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPPYIHORKNPJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1CCOC2=C(C=C(C=N2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aziridin-1-ylethoxy)-5-bromonicotinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



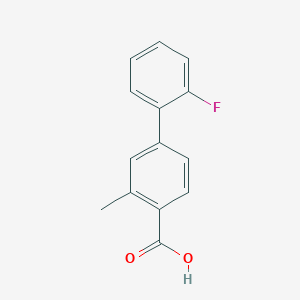
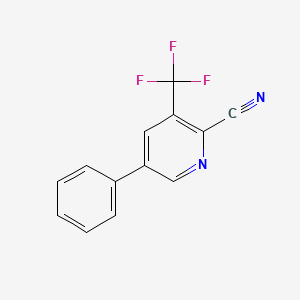
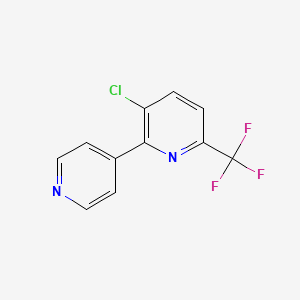
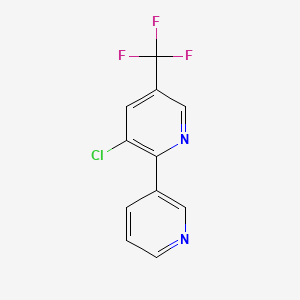
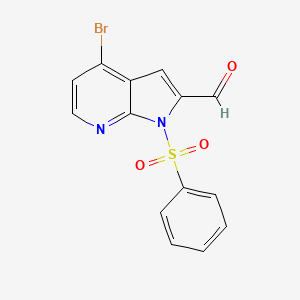
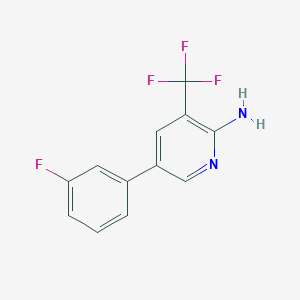
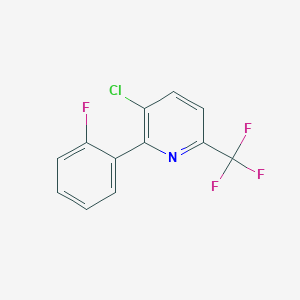
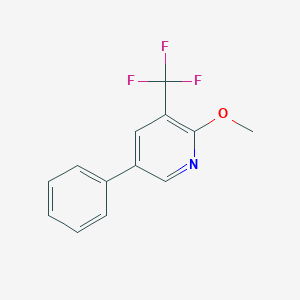
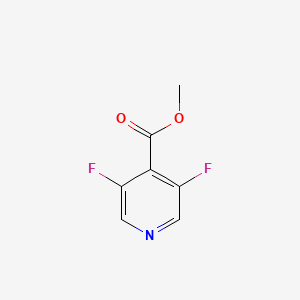
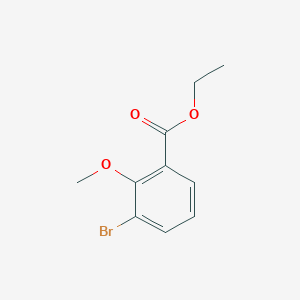
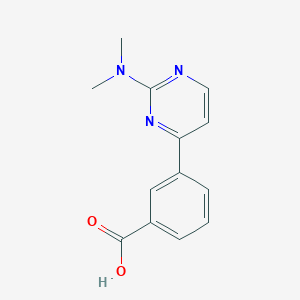
![Imidazo[1,2-a]pyridin-3-yl-oxoacetic acid ethyl ester](/img/structure/B1391572.png)
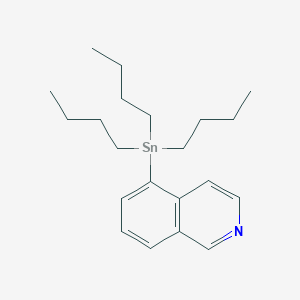
![Tert-butyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1391575.png)